(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol
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Overview
Description
(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, such as high thermal stability and resistance to oxidation. These properties make them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cycloaddition reaction involving a suitable diene and dienophile under controlled conditions.
Alcohol Formation:
Industrial Production Methods
Industrial production of fluorinated compounds often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. Safety measures are crucial due to the highly reactive nature of fluorine.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromic acid under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminium hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated compounds or other functional derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: Incorporated into polymers to enhance thermal stability and chemical resistance.
Biology
Biochemical Studies: Used as a probe to study enzyme mechanisms and protein interactions.
Medicine
Pharmaceuticals: Potential use in drug development due to its stability and bioavailability.
Industry
Coatings: Used in the formulation of high-performance coatings and paints.
Electronics: Incorporated into materials for electronic devices due to its insulating properties.
Mechanism of Action
The mechanism of action of (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)ethanol: Similar structure but with an ethyl group instead of a propyl group.
(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)butan-1-ol: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol is unique due to its specific fluorination pattern and the presence of a propyl group, which can influence its chemical reactivity and physical properties.
Properties
IUPAC Name |
(2S)-2-(2,2,3,3-tetrafluorocyclobutyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F4O/c1-4(3-12)5-2-6(8,9)7(5,10)11/h4-5,12H,2-3H2,1H3/t4-,5?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDCLTWPVJCPSI-CNZKWPKMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CC(C1(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CC(C1(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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